molecular formula C23H39NO11 B14347651 25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane CAS No. 92670-57-0

25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane

Cat. No.: B14347651
CAS No.: 92670-57-0
M. Wt: 505.6 g/mol
InChI Key: NCRWQWUHIZVCQH-UHFFFAOYSA-N
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Description

25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane is a complex organic compound characterized by the presence of a nitrophenoxy group attached to a long polyether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane typically involves the reaction of a polyether chain with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.

    Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Replacement of the phenoxy group with other nucleophiles.

Scientific Research Applications

25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenoxyacetic Acid: Shares the nitrophenoxy group but has a different backbone structure.

    3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one: Another compound with a nitrophenoxy group but with a different core structure.

Uniqueness

25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane is unique due to its long polyether chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other nitrophenoxy-containing compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

92670-57-0

Molecular Formula

C23H39NO11

Molecular Weight

505.6 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-nitrobenzene

InChI

InChI=1S/C23H39NO11/c1-27-6-7-28-8-9-29-10-11-30-12-13-31-14-15-32-16-17-33-18-19-34-20-21-35-23-5-3-2-4-22(23)24(25)26/h2-5H,6-21H2,1H3

InChI Key

NCRWQWUHIZVCQH-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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